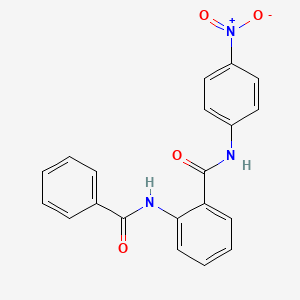

2-benzamido-N-(4-nitrophenyl)benzamide

Descripción

2-Benzamido-N-(4-nitrophenyl)benzamide is a benzamide derivative featuring a benzamido group (-NHCOC₆H₅) at the 2-position of the benzamide ring and a 4-nitrophenyl substituent attached to the amide nitrogen. Benzamide derivatives are widely studied for applications in medicinal chemistry (e.g., neuroleptics ), materials science (e.g., liquid crystals ), and nonlinear optics .

Propiedades

IUPAC Name |

2-benzamido-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(25)21-15-10-12-16(13-11-15)23(26)27/h1-13H,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZDRTUZGQKYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-nitroaniline in the presence of a suitable solvent such as dry tetrahydrofuran (THF). The reaction is carried out under a nitrogen atmosphere at reflux temperature for several hours . The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

While specific industrial production methods for 2-benzamido-N-(4-nitrophenyl)benzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification methods to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

2-Benzamido-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, suitable solvents, and sometimes elevated temperatures.

Major Products Formed

Reduction: The major product is 2-benzamido-N-(4-aminophenyl)benzamide.

Substitution: The products depend on the nucleophile used; for example, using an amine can yield 2-benzamido-N-(4-aminophenyl)benzamide derivatives.

Aplicaciones Científicas De Investigación

2-Benzamido-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-benzamido-N-(4-nitrophenyl)benzamide and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interactions with biological molecules .

Comparación Con Compuestos Similares

Substituent Effects on Physical Properties

Substituents on the benzamide ring significantly influence melting points, solubility, and crystallinity:

Notes:

- The parent compound, N-(4-nitrophenyl)benzamide , has a high melting point (198–199°C), indicative of strong intermolecular forces (e.g., hydrogen bonding and π-π stacking).

- Bulky substituents like tetradecyloxy (in 3e ) lower melting points (131.7–133.6°C) due to reduced packing efficiency.

- Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability and alter solubility .

Structural and Crystallographic Differences

- Dihedral Angles: In 2-nitro-N-(4-nitrophenyl)benzamide , the dihedral angle between the two aromatic rings is 82.32°, creating a non-planar conformation stabilized by intramolecular C–H···O hydrogen bonds. This contrasts with 4-bromo-N-(2-nitrophenyl)benzamide , which exhibits a different packing arrangement due to bromine’s steric effects.

- Hydrogen Bonding : Analogous compounds (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide ) form intermolecular N–H···O and O–H···O bonds, leading to 3D networks that influence solubility and stability.

Computational Insights

Vibrational frequency calculations for 2-nitro-N-(4-nitrophenyl)benzamide reveal strong infrared intensities at 1,530 cm⁻¹ (NO₂ asymmetric stretching) and 1,350 cm⁻¹ (C–N stretching).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.